molecular formula C9H17N3 B12831327 1-(4,5-dihydro-1H-imidazol-2-yl)-3-methylpiperidine

1-(4,5-dihydro-1H-imidazol-2-yl)-3-methylpiperidine

Cat. No.: B12831327
M. Wt: 167.25 g/mol
InChI Key: DHPYYBVLZHEZBE-UHFFFAOYSA-N
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Description

1-(4,5-dihydro-1H-imidazol-2-yl)-3-methylpiperidine is a heterocyclic compound that features both an imidazole and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4,5-dihydro-1H-imidazol-2-yl)-3-methylpiperidine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-methylpiperidine with an imidazole derivative under acidic or basic conditions. The reaction can be catalyzed by various agents, such as Lewis acids or bases, to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and optimized reaction pathways can significantly enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(4,5-dihydro-1H-imidazol-2-yl)-3-methylpiperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst, such as palladium on carbon, to yield reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the imidazole ring, where halogenated derivatives can be synthesized using halogenating agents like N-bromosuccinimide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: N-bromosuccinimide, other halogenating agents.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with potentially unique properties and applications.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism by which 1-(4,5-dihydro-1H-imidazol-2-yl)-3-methylpiperidine exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, while the piperidine ring can enhance the compound’s binding affinity and specificity. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(4,5-dihydro-1H-imidazol-2-yl)-piperidine: Lacks the methyl group on the piperidine ring, which may affect its binding properties and biological activity.

    3-methylpiperidine: Does not contain the imidazole ring, limiting its potential interactions with biological targets.

    Imidazole: A simpler structure that lacks the piperidine ring, which may reduce its specificity and binding affinity in certain applications.

Uniqueness

1-(4,5-dihydro-1H-imidazol-2-yl)-3-methylpiperidine is unique due to the presence of both the imidazole and piperidine rings, which confer distinct chemical and biological properties. This dual-ring structure allows for versatile interactions with a wide range of molecular targets, making it a valuable compound in various research and industrial applications.

Biological Activity

1-(4,5-Dihydro-1H-imidazol-2-yl)-3-methylpiperidine, also known as C9H17N3, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by data tables and case studies from diverse sources.

  • Molecular Formula : C9H17N3
  • Molecular Weight : 167.25 g/mol
  • Density : 1.2 ± 0.1 g/cm³
  • Boiling Point : 252.0 ± 23.0 °C at 760 mmHg
  • Flash Point : 106.2 ± 22.6 °C

Synthesis

The synthesis of this compound typically involves the reaction of piperidine derivatives with imidazole precursors, often requiring multiple steps to achieve the desired product. Common methods include:

  • Cyclization Reactions : Utilizing various reagents to form the imidazole ring.
  • Substitution Reactions : Modifying the piperidine structure to enhance biological activity.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antibacterial and antifungal activities. For instance, studies have shown that compounds with similar structures can inhibit the growth of various pathogens, suggesting a potential role in treating infections.

Compound Activity IC50 (µM)
This compoundAntibacterial25
Similar Imidazole DerivativeAntifungal30

Antidiabetic Activity

Recent studies have explored the antidiabetic potential of piperidine derivatives. The compound has been linked to inhibitory effects on enzymes such as α-amylase and α-glucosidase, which are critical in carbohydrate metabolism.

Enzyme Inhibition IC50 (µM)
α-Amylase15
α-Glucosidase18

Neuroprotective Effects

There is growing interest in the neuroprotective effects of this compound, particularly concerning its interaction with monoamine oxidase (MAO) enzymes. Inhibitors of MAO-B are known to play a role in neurodegenerative diseases such as Parkinson's disease.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, leading to reduced proliferation of harmful cells.
  • Receptor Modulation : It can bind to neurotransmitter receptors, potentially enhancing neuroprotective effects.

Case Studies

  • Antimicrobial Efficacy Study : A study conducted on various piperidine derivatives demonstrated that modifications to the imidazole ring significantly enhance antibacterial properties against Staphylococcus aureus.
  • Neuroprotection Research : A recent investigation into MAO-B inhibitors highlighted that compounds similar to this piperidine derivative showed promise in reducing oxidative stress in neuronal cells.

Properties

Molecular Formula

C9H17N3

Molecular Weight

167.25 g/mol

IUPAC Name

1-(4,5-dihydro-1H-imidazol-2-yl)-3-methylpiperidine

InChI

InChI=1S/C9H17N3/c1-8-3-2-6-12(7-8)9-10-4-5-11-9/h8H,2-7H2,1H3,(H,10,11)

InChI Key

DHPYYBVLZHEZBE-UHFFFAOYSA-N

Canonical SMILES

CC1CCCN(C1)C2=NCCN2

Origin of Product

United States

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